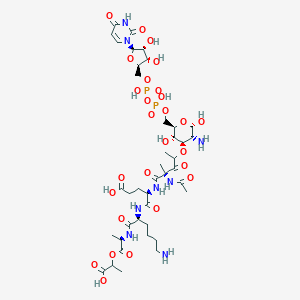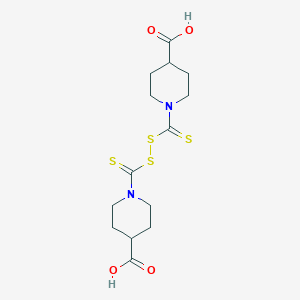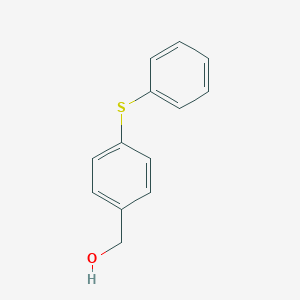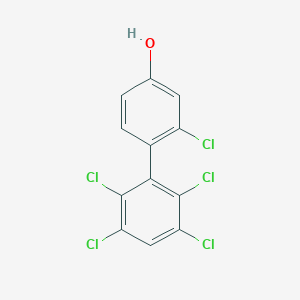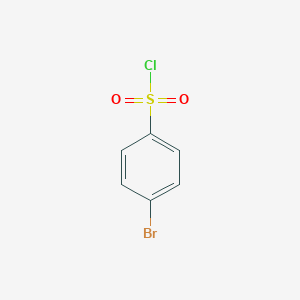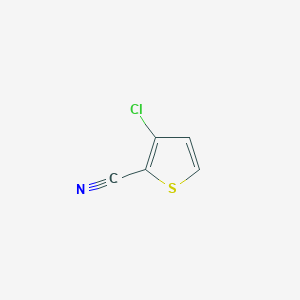
2-(3-((2-Oxopropyl)sulfonyl)-4-n-propoxy-5-(3-hydroxypropoxy)phenyl)-5-(3,4,5-trimethoxyphenyl)tetrahydrafuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-((2-Oxopropyl)sulfonyl)-4-n-propoxy-5-(3-hydroxypropoxy)phenyl)-5-(3,4,5-trimethoxyphenyl)tetrahydrafuran is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is commonly referred to as "Compound A" in scientific literature and has been found to exhibit promising pharmacological properties.
Mechanism of Action
The mechanism of action of Compound A is not fully understood, but it is believed to act by inhibiting key enzymes involved in inflammation and cancer progression. Specifically, it has been shown to inhibit the activity of COX-2, an enzyme that is upregulated in many types of cancer and is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Compound A has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells. In addition, it has been found to reduce inflammation and oxidative stress, which are implicated in many chronic diseases.
Advantages and Limitations for Lab Experiments
One advantage of using Compound A in lab experiments is its potent pharmacological activity, which allows for the study of its effects at relatively low concentrations. However, one limitation is that the synthesis of Compound A is complex and requires specialized expertise in organic chemistry.
Future Directions
There are many potential future directions for research on Compound A. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of Compound A. Another area of interest is the investigation of its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further studies are needed to elucidate the mechanism of action of Compound A and its potential for use in combination with other drugs in the treatment of cancer and other diseases.
Synthesis Methods
The synthesis of Compound A involves several steps, including the reaction of 4-n-propoxy-3-hydroxybenzaldehyde with 3,4,5-trimethoxyphenylacetonitrile to form a key intermediate. This intermediate is then reacted with 2-oxopropylsulfonic acid to yield Compound A. The synthesis of Compound A is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
Compound A has been the subject of numerous scientific studies due to its potential applications in medicinal chemistry. It has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-viral properties. In addition, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
140705-10-8 |
|---|---|
Product Name |
2-(3-((2-Oxopropyl)sulfonyl)-4-n-propoxy-5-(3-hydroxypropoxy)phenyl)-5-(3,4,5-trimethoxyphenyl)tetrahydrafuran |
Molecular Formula |
C28H38O10S |
Molecular Weight |
566.7 g/mol |
IUPAC Name |
1-[3-(3-hydroxypropoxy)-2-propoxy-5-[(2S,5S)-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]sulfonylpropan-2-one |
InChI |
InChI=1S/C28H38O10S/c1-6-11-37-28-25(36-12-7-10-29)15-20(16-26(28)39(31,32)17-18(2)30)22-9-8-21(38-22)19-13-23(33-3)27(35-5)24(14-19)34-4/h13-16,21-22,29H,6-12,17H2,1-5H3/t21-,22-/m0/s1 |
InChI Key |
LIUJFXKHVUKCCX-VXKWHMMOSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1S(=O)(=O)CC(=O)C)[C@@H]2CC[C@H](O2)C3=CC(=C(C(=C3)OC)OC)OC)OCCCO |
SMILES |
CCCOC1=C(C=C(C=C1S(=O)(=O)CC(=O)C)C2CCC(O2)C3=CC(=C(C(=C3)OC)OC)OC)OCCCO |
Canonical SMILES |
CCCOC1=C(C=C(C=C1S(=O)(=O)CC(=O)C)C2CCC(O2)C3=CC(=C(C(=C3)OC)OC)OC)OCCCO |
Other CAS RN |
140705-10-8 |
synonyms |
1-IPHTF 2-(3-((2-oxopropyl)sulfonyl)-4-n-propoxy-5-(3-hydroxypropoxy)phenyl)-5-(3,4,5-trimethoxyphenyl)tetrahydrafuran |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



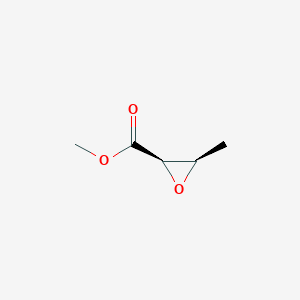
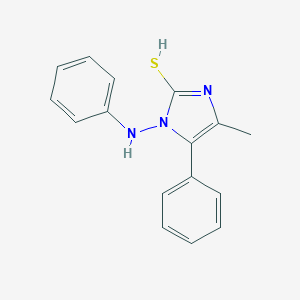
![[1',2',3',4',5'-13C5]ribothymidine](/img/structure/B119499.png)
